![molecular formula C17H14ClN3O3 B2552145 N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105214-21-8](/img/structure/B2552145.png)
N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" is a structurally complex molecule that may have interesting chemical and physical properties due to its diverse functional groups and potential for intermolecular interactions. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of complex organic molecules like "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" typically involves multi-step reactions, which may include the formation of amide bonds, halogenation, and cyclization reactions. The papers provided do not detail the synthesis of this exact compound, but they do discuss related structures, suggesting that similar synthetic strategies could be applicable. For instance, the formation of acetamide derivatives is a common theme in the papers, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with potential for various intermolecular interactions. The papers discuss the crystal structures of related compounds, highlighting the importance of hydrogen bonding and halogen interactions in the solid state . These interactions can significantly influence the molecular conformation and stability of the compounds, which is also likely to be true for "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide".
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The presence of an acetamide group suggests potential for hydrolysis reactions, while the chlorophenyl moiety could undergo further halogenation or coupling reactions. The papers do not provide specific reactions for the compound , but they do discuss the photochemical behavior of related compounds, indicating that the conformation can affect the reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" would be influenced by its molecular structure. The papers suggest that similar compounds exhibit specific crystal packing patterns and stability due to intermolecular interactions . These properties are crucial for understanding the compound's solubility, melting point, and potential applications in various fields such as pharmaceuticals or materials science.
科学的研究の応用
Antitumor Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antitumor activity against specific cancer cell lines, such as the human breast adenocarcinoma cell line MCF7. These compounds, including variations like N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, demonstrate mild to moderate activity, suggesting potential for development as cancer therapies (El-Morsy et al., 2017).
Antimicrobial Activity
A series of pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid as a starting material, displayed significant antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with benzothiazolinone acetamide analogs have been synthesized and analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Studies involving spectroscopic and quantum mechanical evaluations, including ligand-protein interactions, suggest these compounds could have applications in both renewable energy and biomedicine (Mary et al., 2020).
Antibacterial Agents
The synthesis of thiazolidinone and acetidinone derivatives and their evaluation for antimicrobial activity highlight the ongoing search for new antibacterial agents. Compounds such as 2-{4-oxo-2-substitutedphenyl (1,3-thiazolidin-3-yl)}acetamide derivatives exhibit potential against various microorganisms, reinforcing the importance of structural modifications in enhancing biological activity (Mistry et al., 2009).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-3-7-21-16(23)9-15(20-17(11)21)24-10-14(22)19-13-6-2-5-12(18)8-13/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRIKBPLGRNISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


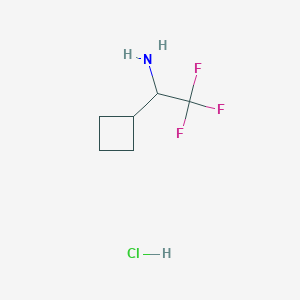
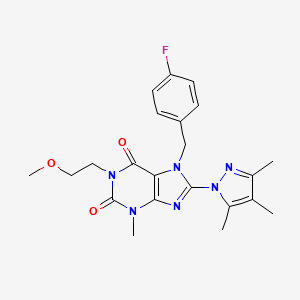
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
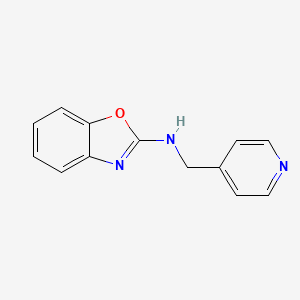
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
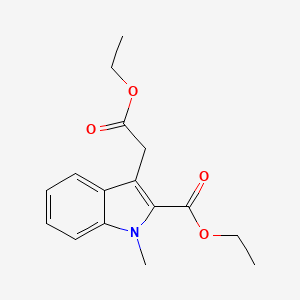
![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)
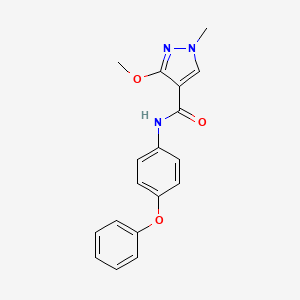
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B2552084.png)
